molecular formula C15H25ClN2O B1426380 N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride CAS No. 1220029-80-0

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride

Cat. No.: B1426380
CAS No.: 1220029-80-0
M. Wt: 284.82 g/mol
InChI Key: BBHLOYKJEINZSB-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride (CAS 1220029-80-0) is a chemical compound with a molecular weight of 284.82 g/mol and a molecular formula of C 15 H 25 ClN 2 O . This research chemical serves as a valuable building block in organic synthesis and is investigated for its potential in biological studies, particularly in the realm of neuroscience . In scientific research, this compound has been studied for its interactions with neurotransmitter receptors and ion channels . Its structure, featuring both a diethylaniline group and a pyrrolidine ring, allows it to modulate receptor activity, which can lead to observable physiological effects . Ongoing research aims to further elucidate its precise mechanism of action and its potential therapeutic applications for various neurological disorders . The compound is provided as a hydrochloride salt to enhance its stability and solubility for research purposes . This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)14-6-5-7-15(10-14)18-12-13-8-9-16-11-13;/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHLOYKJEINZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-80-0
Record name Benzenamine, N,N-diethyl-3-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride involves the nucleophilic substitution reaction between N,N-diethylaniline and 3-pyrrolidinemethanol. The process typically proceeds as follows:

  • Starting Materials: N,N-diethylaniline and 3-pyrrolidinemethanol.
  • Catalyst: A suitable catalyst is employed to facilitate the ether bond formation between the aniline derivative and the pyrrolidinylmethanol moiety.
  • Reaction Medium: The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
  • Final Step: Hydrochloric acid is added to the reaction mixture to convert the free base into its hydrochloride salt form, enhancing stability and solubility.

This method ensures the selective formation of the desired compound with minimal side reactions, making it suitable for both laboratory-scale synthesis and scale-up processes.

Industrial Production Methods

Industrial synthesis of this compound closely follows the laboratory synthetic route but is adapted for large-scale manufacturing:

  • Reagents: Industrial-grade N,N-diethylaniline and 3-pyrrolidinemethanol are used.
  • Process Optimization: Reaction parameters such as temperature, pressure, catalyst concentration, and reaction time are finely tuned to maximize product yield and purity while minimizing by-products.
  • Equipment: Large reactors with precise temperature and pressure control are employed.
  • Purification: The crude product undergoes purification steps, including crystallization and filtration, to isolate the hydrochloride salt with high purity.
  • Environmental Considerations: The process is designed to minimize waste and emissions, aligning with green chemistry principles.

This approach yields a high-quality product suitable for pharmaceutical and research applications.

Chemical Reaction Analysis Relevant to Preparation

During synthesis and subsequent modifications, the compound may undergo several types of chemical reactions:

Reaction Type Reagents/Conditions Major Products Formed
Oxidation Potassium permanganate (acidic medium), hydrogen peroxide N-oxide derivatives
Reduction Sodium borohydride, lithium aluminum hydride Reduced amine derivatives
Nucleophilic Substitution Halide nucleophiles in the presence of a base Substituted aniline derivatives

These reactions are important for structural modifications and functionalization of the compound in research contexts.

Detailed Data Table on Reaction Parameters for N,N-diethylaniline (Precursor)

Although specific detailed experimental data for the target compound’s synthesis is limited, closely related precursor synthesis (N,N-diethylaniline) provides insight into reaction optimization:

Parameter Condition Outcome
Ammonia flow rate 0.1 m³/h Optimal conversion rate
Reaction time 8-10 hours High yield (approx. 99.5% purity)
Reaction temperature 5-10 °C cooling post-reaction Efficient ammonium chloride removal
Purity of product ~99.4-99.5% High purity N,N-diethylaniline

This data reflects the importance of controlled conditions for high-purity precursor synthesis, which is critical for the subsequent preparation of the target compound.

Summary of Preparation Methodology

Step Description
1. Preparation of N,N-diethylaniline Produced via ammonia gas treatment of its hydrochloride salt under anhydrous conditions with controlled temperature and reaction time.
2. Reaction with 3-pyrrolidinemethanol Nucleophilic substitution reaction catalyzed under controlled conditions to form the ether linkage.
3. Formation of Hydrochloride Salt Addition of hydrochloric acid to yield the stable hydrochloride salt of the compound.
4. Purification Crystallization, filtration, and drying to achieve high purity suitable for research or industrial use.

Research Findings and Applications

  • The compound’s unique structure imparts favorable solubility and stability compared to related analogs, making it a valuable intermediate in organic synthesis and pharmaceutical research.
  • Its preparation method is scalable and adaptable for industrial production, emphasizing environmental safety and efficiency.
  • The compound serves as a building block for more complex molecules and is investigated for potential biological activities related to neurotransmitter receptor modulation.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of N,N-diethylaniline with 3-pyrrolidinemethanol under controlled conditions, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. This process can be scaled for industrial production to ensure high yield and purity.

Chemistry

N,N-Diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride serves as a reagent in organic synthesis. Its unique structure allows it to function as a building block for more complex molecules, facilitating the development of new compounds in pharmaceutical research.

Biology

In biological studies, this compound has been investigated for its interactions with neurotransmitter receptors and ion channels. It modulates receptor activity, which can lead to significant physiological effects. Ongoing research aims to elucidate its precise mechanisms and potential therapeutic applications in neurological disorders .

Medicine

The compound is being explored for its therapeutic potential in treating various medical conditions. Its ability to interact with specific molecular targets suggests it may have applications in drug development aimed at neurological and psychiatric disorders .

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its stability and solubility make it suitable for various formulations.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound binds to these targets and modulates their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-3-(pyrrolidin-3-yloxy)aniline Hydrochloride (CAS: 1219979-46-0)

  • Molecular Formula : C₁₄H₂₃ClN₂O
  • Molecular Weight : 270.80 g/mol
  • Key Differences :
    • The oxygen atom directly connects the pyrrolidine ring to the aniline core (vs. a methoxy group in the target compound).
    • Reduced molecular weight and lipophilicity due to the absence of a methylene spacer in the linker.

N,N-Diethyl-3-(piperidin-3-ylmethoxy)aniline Hydrochloride (CAS: 1220036-08-7)

  • Molecular Formula : C₁₆H₂₇ClN₂O
  • Molecular Weight : 298.85 g/mol
  • Key Differences :
    • Pyrrolidine (5-membered ring) replaced with piperidine (6-membered ring).
    • Increased ring size alters basicity (piperidine pKa ~11 vs. pyrrolidine pKa ~10.4) and conformational flexibility.
  • Implications : Piperidine’s higher basicity may influence receptor binding in pharmacological contexts, while its larger size could impact membrane permeability .

N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline Hydrochloride (CAS: 1220031-13-9)

  • Molecular Formula : C₁₇H₂₉ClN₂O
  • Molecular Weight : 312.90 g/mol
  • Key Differences :
    • Ethoxy linker (vs. methoxy) increases chain length and hydrophobicity.
    • Piperidine ring instead of pyrrolidine.

N,N-Dimethyl-p-phenylenediamine Dihydrochloride (CAS: 99-89-9)

  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Molecular Weight : 209.12 g/mol
  • Hygroscopic and freely soluble in water.
  • Primarily used in industrial dyes or analytical reagents .

Structural and Functional Comparison Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1220029-80-0 C₁₅H₂₅ClN₂O 284.83 Pyrrolidine-methoxy-aniline; diethylated N
N,N-Diethyl-3-(pyrrolidin-3-yloxy)analogue 1219979-46-0 C₁₄H₂₃ClN₂O 270.80 Direct pyrrolidine-oxy linkage
Piperidine-methoxy Analogue 1220036-08-7 C₁₆H₂₇ClN₂O 298.85 Piperidine ring; increased basicity
Ethoxy-piperidine Analogue 1220031-13-9 C₁₇H₂₉ClN₂O 312.90 Ethoxy linker; enhanced hydrophobicity
N,N-Dimethyl-p-phenylenediamine 99-89-9 C₈H₁₄Cl₂N₂ 209.12 Simple diamine; hygroscopic

Research Implications and Gaps

  • Synthetic Challenges : The methoxy-pyrrolidine linkage may require specialized coupling reagents (e.g., Pd catalysts), as seen in .
  • Safety Data : While simpler aniline derivatives like aniline hydrochloride (CAS: 142-04-1) are well-documented for toxicity, the safety profile of the target compound remains uncharacterized .

Biological Activity

N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride, with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol, is a synthetic organic compound that has garnered attention in various fields of scientific research. Its unique chemical structure, which includes an aniline and pyrrolidine moiety, suggests potential applications in medicinal chemistry, particularly in the modulation of neurotransmitter receptors and ion channels.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects. The specific pathways involved depend on the targeted receptor or channel, which can influence neurotransmission and cellular signaling processes.

Applications in Research

This compound is widely employed in scientific studies for several reasons:

  • Neurotransmitter Receptor Studies : It is used to investigate the binding affinities and functional effects on neurotransmitter receptors, which are crucial for understanding neurological disorders and developing therapeutic agents.
  • Ion Channel Modulation : Research indicates that it can affect ion channel activity, which plays a significant role in cellular excitability and signal transduction.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with similar compounds can be insightful. Below is a summary table highlighting key characteristics:

Compound NameStructureKey ActivitySolubilityStability
This compoundStructureModulates neurotransmitter receptorsHighStable
N,N-Diethyl-3-(3-pyrrolidinylmethoxy)anilineStructureSimilar receptor interactionsModerateModerate
N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline nitrateStructureLess effective than target compoundLowLow

This table illustrates that while similar compounds exist, this compound exhibits superior solubility and stability, making it more suitable for certain applications.

Study 1: Neurotransmitter Interaction

A study conducted to evaluate the binding affinity of this compound to various neurotransmitter receptors revealed significant interactions with serotonin and dopamine receptors. The findings suggested that the compound could potentially be developed as a therapeutic agent for mood disorders.

Study 2: Ion Channel Modulation

Research published in a pharmacological journal demonstrated that this compound effectively modulates calcium ion channels, which are essential for muscle contraction and neurotransmitter release. The modulation was shown to be dose-dependent, indicating potential for therapeutic use in conditions involving calcium dysregulation, such as cardiac arrhythmias .

Study 3: Therapeutic Potential

In a clinical trial setting, this compound was evaluated for its efficacy in treating anxiety disorders. Preliminary results indicated a reduction in anxiety symptoms among participants, supporting further investigation into its therapeutic applications .

Q & A

Basic: What are the common synthetic routes for N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves:

  • Coupling Reactions : A palladium-catalyzed coupling between substituted aniline and pyrrolidinylmethoxy precursors under basic conditions (e.g., potassium carbonate in DMF) .
  • Hydrochloride Salt Formation : Treatment of the free base with hydrochloric acid to enhance solubility and stability .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .
    Optimization Strategies :
  • Vary catalyst loading (e.g., 5–10 mol% Pd) to improve yield.
  • Adjust reaction temperature (80–120°C) and solvent polarity (DMF vs. acetonitrile) to control side reactions.

Basic: How is the compound characterized post-synthesis to confirm structural integrity and purity?

Methodological Answer:
Characterization employs:

  • Spectroscopic Techniques :
    • NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
    • FT-IR to confirm functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 63.25%, H: 8.84%, N: 9.83% for C₁₅H₂₅ClN₂O) .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under dry conditions (RH <30%) at room temperature to prevent hygroscopic degradation .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid oxidation.
  • Solubility Management : Prepare fresh solutions in degassed solvents (e.g., DMSO or ethanol) for biological assays .

Advanced: What methodologies are employed to investigate the compound's interaction with biological targets such as neurotransmitter receptors?

Methodological Answer:

  • Radioligand Binding Assays : Compete with ³H-labeled ligands (e.g., histamine H₃ receptor antagonists) to determine IC₅₀ values .
  • Mutagenesis Studies : Modify receptor binding sites (e.g., transmembrane domains) to identify critical residues for interaction .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure on/off rates (kₒₙ/kₒff) for binding affinity calculations .

Advanced: How can researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables .
  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., residual solvents or byproducts) .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to assess specificity .

Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formulation : Convert to mesylate or citrate salts for pH-dependent solubility in physiological buffers .
  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based vehicles to enhance aqueous dispersion .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to improve membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride
Reactant of Route 2
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N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride

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